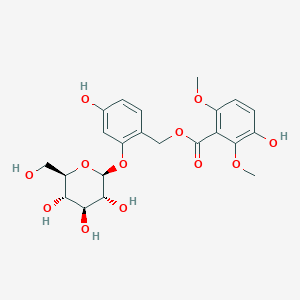

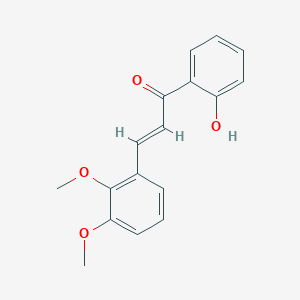

2,3-二甲氧基-2'-羟基查耳酮

描述

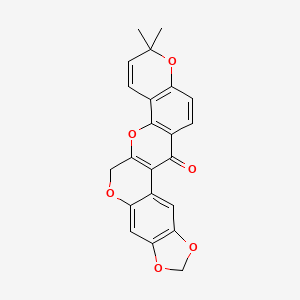

2,3-二甲氧基-2'-羟基查尔酮是一种查尔酮衍生物,属于黄酮类酚类化合物。 查尔酮以其多种生物活性而闻名,由于其结构特征,通常被称为“开链黄酮类化合物”

科学研究应用

化学: 用作合成更复杂黄酮类衍生物的构建块.

生物学: 表现出抗菌、抗氧化和抗炎特性,使其成为药物开发的候选药物.

作用机制

2,3-二甲氧基-2'-羟基查尔酮的生物活性归因于其与各种分子靶标和途径相互作用的能力:

抑制 NF-κB 途径: 该化合物已被证明可以抑制 NF-κB 途径,从而导致炎症标志物表达减少.

诱导 HO-1: 它诱导血红素加氧酶-1 (HO-1) 的表达,血红素加氧酶-1 (HO-1) 对氧化应激具有保护作用.

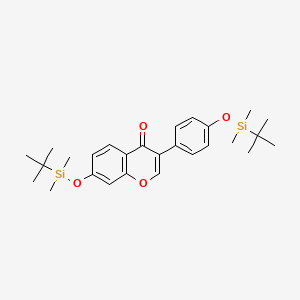

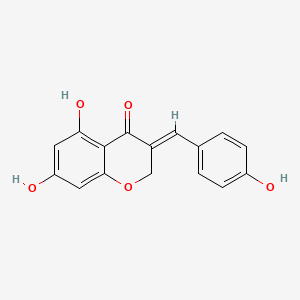

类似化合物:

- 2,4'-二甲氧基-2'-羟基查尔酮

- 2,5'-二甲氧基-2'-羟基查尔酮

- 2,6'-二甲氧基-2'-羟基查尔酮

比较: 2,3-二甲氧基-2'-羟基查尔酮在其芳香环上的特定取代模式使其独一无二,这会影响其化学反应性和生物活性。 与其他类似化合物相比,它可能在生物学效应中表现出不同的效力和选择性 .

生化分析

Biochemical Properties

For instance, some chalcones have been found to inhibit the cell cycle in human leukemia cell lines .

Cellular Effects

2,3-Dimethoxy-2’-hydroxychalcone has been shown to have significant effects on cellular processes. For example, it has been found to suppress tumor necrosis factor (TNF)-α-induced intercellular adhesion molecule-1 (ICAM-1) expression and subsequent monocyte adhesiveness in HaCaT human keratinocyte cell line . This suggests that 2,3-Dimethoxy-2’-hydroxychalcone may have potential therapeutic applications in inflammatory skin diseases.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Chalcones are known to be involved in various metabolic pathways .

准备方法

合成路线和反应条件: 2,3-二甲氧基-2'-羟基查尔酮的合成通常涉及 2,3-二甲氧基苯甲醛和 2'-羟基苯乙酮之间的克莱森-施密特缩合反应。 该反应通常在乙醇或甲醇溶剂中,在氢氧化钠或氢氧化钾等碱的存在下进行 。 反应混合物在室温或略微升高的温度下搅拌,直到查尔酮的形成完成。

工业生产方法: 2,3-二甲氧基-2'-羟基查尔酮的工业生产遵循类似的合成路线,但规模更大。 反应条件经过优化,以确保高收率和纯度。 然后,使用重结晶或色谱技术纯化产物,以获得所需的化合物 .

化学反应分析

反应类型: 2,3-二甲氧基-2'-羟基查尔酮会发生各种化学反应,包括:

氧化: 该化合物可以使用碘或钯(II)催化剂等氧化剂氧化成黄酮或黄烷酮.

还原: 查尔酮的还原会导致二氢查尔酮的形成。

取代: 芳香环上的羟基和甲氧基可以发生亲电取代反应。

常用试剂和条件:

氧化: 碘、钯(II)催化剂和其他氧化剂。

还原: 存在于碳载体上的钯催化剂上的氢气。

取代: 亲电试剂,如卤素或硝化试剂。

主要形成的产物:

黄酮和黄烷酮: 通过氧化反应形成。

二氢查尔酮: 通过还原反应形成。

相似化合物的比较

- 2,4’-Dimethoxy-2’-hydroxychalcone

- 2,5’-Dimethoxy-2’-hydroxychalcone

- 2,6’-Dimethoxy-2’-hydroxychalcone

Comparison: 2,3-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .

属性

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXNGSRSNONCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193035 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42220-80-4 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42220-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does DMHC exert its anti-inflammatory effects at the cellular level?

A1: The research paper highlights that DMHC inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in HaCaT cells stimulated with tumor necrosis factor-alpha (TNF-α) []. ICAM-1 plays a crucial role in the adhesion and migration of leukocytes to inflammation sites. The study demonstrated that DMHC achieves this inhibition through two primary mechanisms:

Q2: What is the significance of studying DMHC's effects in the context of skin inflammation?

A2: The choice of HaCaT cells, a human keratinocyte cell line, as the model system is particularly relevant because keratinocytes are key players in the pathogenesis of inflammatory skin diseases such as atopic dermatitis []. The overexpression of adhesion molecules like ICAM-1 on keratinocytes contributes significantly to the infiltration of leukocytes into the skin, perpetuating the inflammatory cascade. Therefore, the ability of DMHC to inhibit TNF-α-induced ICAM-1 expression in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)